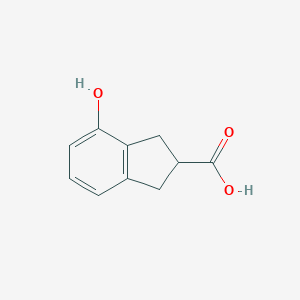

4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Description

Properties

IUPAC Name |

4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUJNJZNTYJUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440298 | |

| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169032-03-5 | |

| Record name | 2,3-Dihydro-4-hydroxy-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169032-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for the synthesis, characterization, and potential applications of this molecule.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-hydroxy-1-indanone. The proposed pathway involves a two-step sequence: reduction of the ketone followed by carboxylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of 4-hydroxy-1-indanone to 4-hydroxy-2,3-dihydro-1H-inden-1-ol

-

Materials: 4-hydroxy-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 4-hydroxy-1-indanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Carboxylation of 4-hydroxy-2,3-dihydro-1H-inden-1-ol

-

Materials: 4-hydroxy-2,3-dihydro-1H-inden-1-ol, Strong base (e.g., n-Butyllithium), Dry tetrahydrofuran (THF), Carbon dioxide (gas or dry ice), Hydrochloric acid (1M).

-

Procedure:

-

Dissolve 4-hydroxy-2,3-dihydro-1H-inden-1-ol (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (2.2 eq) to deprotonate the hydroxyl group and the benzylic position.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

-

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~9.5 | s | 1H | Ar-OH |

| ~7.0 | t | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~3.5 | m | 1H | CH-COOH |

| ~3.2 | dd | 2H | Ar-CH₂ |

| ~2.9 | dd | 2H | CH₂-CH |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~155 | Ar-C-OH |

| ~140 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-C |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~45 | CH-COOH |

| ~35 | Ar-CH₂ |

| ~30 | CH₂-CH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3300 | Broad | O-H stretch (phenol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid/phenol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 174 | [M - H₂O]⁺ |

| 147 | [M - COOH]⁺ |

| 118 | Retro-Diels-Alder fragmentation |

Experimental and Analytical Workflow

The general workflow for the synthesis and structural confirmation of this compound is outlined below.

Caption: General workflow for synthesis and structural elucidation.

Potential Biological Signaling Pathway Involvement

Indane derivatives are known to interact with various biological targets. While the specific activity of this compound is uncharacterized, its structural motifs suggest potential interactions with pathways regulated by nuclear receptors or enzymes involved in steroid metabolism, given its phenolic and carboxylic acid functionalities. A hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling pathway for the target molecule.

This guide provides a robust framework for the synthesis and characterization of this compound. The predicted data and proposed protocols are intended to accelerate research and development efforts involving this and related compounds. Experimental verification of the data presented herein is essential for definitive structural assignment.

An In-Depth Technical Guide to the Physicochemical Properties of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted values and information from structurally similar compounds to offer a thorough understanding for research and drug development applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Predicted Density | 1.379 g/cm³ | ChemBK[1] |

| Predicted Boiling Point | 390.3 °C | ChemBK[1] |

| Predicted Melting Point | Not available | |

| Predicted pKa | ~3.7 | Estimated based on 1-oxo-2,3-dihydroindene-4-carboxylic acid (Predicted pKa: 3.69)[2] |

| Predicted logP | ~1.9 | Estimated based on 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-indane-1-carboxylic acid (XLogP3: 1.9)[3] |

| Predicted Aqueous Solubility | Not available |

Experimental Protocols

While specific experimental protocols for this compound are not documented in the searched literature, standard methodologies for determining key physicochemical properties are well-established. The following outlines general procedures that would be applicable.

Workflow for Physicochemical Property Determination

Caption: General workflow for the synthesis, purification, and experimental determination of key physicochemical properties.

1. Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

2. pKa Determination (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.

3. logP Determination (Shake-Flask Method):

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4. Aqueous Solubility Determination (Equilibrium Method):

-

An excess amount of the solid compound is added to a known volume of water.

-

The suspension is stirred or shaken at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: A generalized synthetic strategy for preparing substituted indane carboxylic acids.

One potential approach could involve the cyclization of a suitably substituted phenylpropanoic acid, followed by functional group manipulations to introduce the hydroxyl and carboxylic acid moieties at the desired positions. The reactivity of the molecule will be dictated by the carboxylic acid (e.g., esterification, amidation), the hydroxyl group (e.g., etherification, oxidation), and the aromatic ring (e.g., electrophilic substitution).

Drug Development Applications

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of indane have shown a wide range of biological activities, making this compound a molecule of interest for drug discovery and development.

Potential Therapeutic Areas

Caption: Diverse biological activities associated with the indane scaffold.

-

Anti-inflammatory Activity: Numerous indane derivatives have demonstrated potent anti-inflammatory effects.[4][5] The specific substitution pattern of this compound could modulate activity against inflammatory targets.

-

Anticancer Properties: The indanone moiety, a related structure, is found in various compounds with anticancer activity.[5][6]

-

Neuroprotective Effects: The indane core is present in drugs developed for neurodegenerative diseases, such as donepezil for Alzheimer's disease.[6]

-

Antimicrobial and Antiviral Potential: Various indanone derivatives have been investigated for their antimicrobial and antiviral properties.[5]

The presence of both a hydroxyl group and a carboxylic acid group on the 2,3-dihydro-1H-indene scaffold provides multiple points for interaction with biological targets through hydrogen bonding and ionic interactions, making it an attractive candidate for further investigation in these and other therapeutic areas. The physicochemical properties outlined in this guide are essential for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-indane-1-carboxylic acid | C15H16O5 | CID 326836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Biological Activity of Substituted Indane Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of therapeutic agents with diverse biological activities. The incorporation of a carboxylic acid moiety, along with various substitutions on the indane ring system, has led to the discovery of potent molecules with significant potential in treating a range of diseases, including inflammatory conditions, cancer, and microbial infections. This technical guide provides an in-depth overview of the biological activities of substituted indane carboxylic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development efforts in this area.

Quantitative Biological Data

The biological efficacy of substituted indane carboxylic acids has been evaluated across various assays, demonstrating their potential as cytotoxic, anti-inflammatory, and antimicrobial agents. The following tables summarize key quantitative data from published studies to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of Substituted Indane Carboxylic Acid Derivatives

The cytotoxicity of these compounds is often assessed using the brine shrimp lethality assay, a simple and rapid method for preliminary screening of potential anticancer agents. The LC50 value, the concentration at which 50% of the brine shrimp nauplii are killed, is a key indicator of cytotoxic potential.

| Compound ID | Substitution Pattern | Assay | LC50 (µg/mL) | Reference |

| 1 | Indan-1-carboxylic acid-3-semicarbazone | Brine Shrimp Lethality | 6.43 | [1] |

| 2 | Indan-1-acetic acid-3-semicarbazone | Brine Shrimp Lethality | 1.96 | [1] |

| Standard | Vincristine Sulphate | Brine Shrimp Lethality | 0.33 | [1] |

Table 2: Anti-inflammatory Activity of Substituted Indane Carboxylic Acid Derivatives

The anti-inflammatory properties of substituted indane carboxylic acids are frequently evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's ability to reduce the inflammatory response. IC50 values, representing the concentration required to inhibit 50% of a specific enzyme's activity (e.g., cyclooxygenase), are also crucial metrics.

| Compound ID | Substitution Pattern | Assay | % Inhibition of Edema (Dose) | IC50 (µM) | Reference |

| 3 | Indanone derivative 1 | Carrageenan-induced paw edema | - | 5.1 ± 1.9 | [2] |

| 4 | 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) | - | - | - | [3] |

| Standard | Ibuprofen | - | - | 11.2 ± 1.9 | [2] |

Table 3: Antimicrobial Activity of Substituted Indane Carboxylic Acid Derivatives

The antimicrobial potential of these compounds is determined by their ability to inhibit the growth of various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 5a-o | Indanyl analogs | Gram-positive and Gram-negative bacteria, Fungi | 1.56 - 100 | [2] |

| Standard | Ciprofloxacin | Bacteria | - | [2] |

| Standard | Fluconazole | Fungi | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides comprehensive protocols for key experiments cited in the study of substituted indane carboxylic acids.

General Synthesis of Substituted Indan-1-Acetic Acids

This protocol outlines a general method for the synthesis of substituted indan-1-acetic acids, which can be adapted based on the desired substitution patterns.

Experimental Workflow for Synthesis

Step 1: Synthesis of Benzylidene-bis-acetoacetate. A substituted benzaldehyde is condensed with ethyl acetoacetate in the presence of a catalytic amount of piperidine under anhydrous conditions at room temperature. The reaction mixture is typically stirred for several days. The resulting solid is collected, washed with a non-polar solvent like ether, and dried.

Step 2: Hydrolysis to β-phenyl glutaric acid. The benzylidene-bis-acetoacetate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solution. The reaction mixture is refluxed, followed by acidification to precipitate the β-phenyl glutaric acid derivative.

Step 3: Cyclization to 3-oxo-indan-1-acetic acid. The β-phenyl glutaric acid derivative is cyclized using a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature. The product, a 3-oxo-indan-1-acetic acid, is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Step 4: Reduction to Indan-1-acetic acid. The keto group of the 3-oxo-indan-1-acetic acid is reduced to a methylene group. A common method for this transformation is the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base). The final substituted indan-1-acetic acid is then purified, typically by recrystallization.[3]

In Vitro Cytotoxicity Assay: Brine Shrimp Lethality Assay

This bioassay is a preliminary screen for cytotoxic activity.

Procedure:

-

Hatching Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: The substituted indane carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations (e.g., 0.781 to 400 µg/mL).[1]

-

Exposure: Ten to fifteen live brine shrimp nauplii are transferred into each vial containing the test solutions. A negative control (seawater and DMSO) and a positive control (a known cytotoxic agent like vincristine sulphate) are also included.

-

Incubation and Observation: The vials are kept under illumination for 24 hours. After this period, the number of surviving nauplii in each vial is counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Acclimatization: Male or female Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (substituted indane carboxylic acids) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent like indomethacin.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw edema volume in the control group, and Vt is the average paw edema volume in the treated group.

In Vitro Antimicrobial Assay: Serial Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

-

Preparation of Media: A suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) is prepared and sterilized.

-

Preparation of Test Compound Stock Solution: The substituted indane carboxylic acid is dissolved in a suitable solvent to prepare a stock solution.

-

Serial Dilution: A series of twofold dilutions of the stock solution is prepared in the growth medium in test tubes or a 96-well microtiter plate. This creates a range of concentrations of the test compound.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism. A positive control (medium with inoculum but no compound) and a negative control (medium without inoculum) are included.

-

Incubation: The tubes or plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: After incubation, the tubes or wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Signaling Pathway Visualization

Substituted indane derivatives have been shown to exert their anti-inflammatory effects, in part, through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway and Potential Inhibition by Substituted Indane Carboxylic Acids

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators. Substituted indane carboxylic acids may inhibit this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

Conclusion

Substituted indane carboxylic acids represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential for the development of novel therapeutics for the treatment of cancer, inflammatory disorders, and microbial infections. The versatility of the indane scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Potential Therapeutic Targets of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid belongs to the indanone class of compounds, a well-established "privileged structure" in medicinal chemistry known for a wide spectrum of biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other bioactive indanone derivatives allows for the inference of potential therapeutic targets and mechanisms of action. This technical guide consolidates the known biological activities of structurally related indanone compounds to hypothesize the most probable therapeutic applications for this compound. The primary focus lies on anti-inflammatory and neuroprotective pathways, with potential applications in metabolic diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone group, is a recurring motif in a multitude of pharmacologically active compounds.[1] Its rigid framework and amenability to chemical modification have made it an attractive scaffold for the design of potent and selective therapeutic agents.[2] Derivatives of the indanone and related indane nucleus have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[3][4] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this chemical class.[1][4] This guide will explore the potential therapeutic targets of this compound by examining the established activities of its close structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the body of evidence from related indanone derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Anti-inflammatory Activity

A significant number of indanone derivatives have been reported to possess anti-inflammatory properties.[3][5] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Several indanone compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7] The carboxylic acid moiety present in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Molecular docking studies on other indanone derivatives have shown favorable binding interactions within the active sites of COX-1 and COX-2.[6][7]

-

Tumor Necrosis Factor-alpha (TNF-α) Modulation: TNF-α is a critical pro-inflammatory cytokine involved in systemic inflammation. Some indanone derivatives have demonstrated the ability to modulate TNF-α activity, suggesting another potential anti-inflammatory mechanism for this compound.[6][7]

Neuroprotective Activity

The indanone scaffold is a key component of Donepezil, an acetylcholinesterase inhibitor.[4] This suggests that this compound could also exhibit neuroprotective properties.

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[1] The structural features of the indanone ring system are conducive to binding within the active site of AChE.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structure-Activity Relationship of Hydroxy-Indane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of hydroxy-indane derivatives, a chemical scaffold of significant interest in medicinal chemistry. Due to a greater abundance of published data on the closely related indanone derivatives, this guide leverages their SAR as a foundational basis for understanding the potential activities of hydroxy-indane compounds. The indanone core, with its ketone group, and the hydroxy-indane core, with its corresponding alcohol, are structurally similar, and the electronic and steric properties of substituents on these rings are expected to have comparable effects on their biological activity. This document summarizes key biological targets, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Biological Activities and Structure-Activity Relationships

Hydroxy-indane and indanone derivatives have been explored for a range of therapeutic applications, primarily targeting neurodegenerative diseases and cancer. The core SAR observations indicate that the position of the hydroxyl group on the indane ring, along with the nature and position of other substituents, plays a critical role in determining the potency and selectivity of these compounds.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for indane-based compounds is the treatment of Alzheimer's disease, where dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a promising therapeutic strategy.[1]

Structure-Activity Relationship Insights:

-

Carbamate Moiety: The presence of a carbamate group is often essential for potent AChE inhibition.[1]

-

Propargyl Group: An N-propargyl group is a common pharmacophore for MAO inhibition.[1] In some series, the introduction of a propargyl group can decrease AChE inhibitory activity.[1]

-

N-Methylation: N-methylation of the propargylamine moiety can enhance MAO inhibitory activity while decreasing AChE inhibition.[1]

-

Indanone Core: The indanone moiety itself is found in the potent AChE inhibitor donepezil and serves as a key structural feature in many inhibitors.[2][3] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) is a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[4]

-

Substitutions on Indanone: C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range (0.001 to 0.030 μM).[5] In contrast, C5-substituted indanones are generally weaker MAO-B inhibitors.[5]

Dopamine Receptor Agonism

Hydroxy-indane derivatives have been investigated as dopamine receptor agonists, which are crucial for treating conditions like Parkinson's disease.[6]

Structure-Activity Relationship Insights:

-

Stereochemistry: The stereochemistry of the hydroxy and amino groups on the indane ring is critical for activity. For example, the (R)-enantiomer of 4-hydroxy-2-(di-n-propylamino)indan is approximately 100 times more potent as a dopamine agonist than the (S)-enantiomer.[6]

-

Bitopic Ligands: The design of bitopic ligands, which can interact with both the primary binding site and a secondary (allosteric) site on the receptor, has led to the development of potent and selective D2 receptor agonists. For instance, a bitopic ligand incorporating a propyl aminoindane moiety showed 21-fold higher potency than the parent compound.[7]

Anticancer Activity

The indanone scaffold has been incorporated into compounds designed as anticancer agents, often targeting tubulin polymerization or specific kinases.[8][9]

Structure-Activity Relationship Insights:

-

Benzylidene Substitution: 2-Benzylidene-1-indanones have demonstrated potent cytotoxicity against various human cancer cell lines, with IC50 values in the nanomolar range.[10]

-

Hydroxy Group Position: The presence of a hydroxy group at the C-5, C-6, or C-7 position of the indanone moiety has been found to be important for the inhibition of reactive oxygen species, a key factor in inflammation and cancer.[1]

-

Hybrid Scaffolds: Hybrid molecules combining the indanone scaffold with other pharmacologically active moieties have shown enhanced anticancer activity.[9]

Quantitative Data

The following tables summarize the quantitative biological activity data for selected indanone derivatives, which serve as valuable reference points for the SAR of hydroxy-indane derivatives.

Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition by Indanone Derivatives

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| 2-Heteroarylidene-1-indanones | MAO-B | 5-bromo-2-furan derivative | 0.0044 | [3] |

| 2-Heteroarylidene-1-indanones | MAO-A | Methoxy-substituted derivative | 0.061 | [3] |

| C6-substituted Indanones | MAO-B | Various | 0.001 - 0.030 | [5] |

| 1-Indanone Derivatives | AChE | Donepezil Analog (26d) | 0.0148 | [10] |

| 1-Indanone Derivatives | AChE | Donepezil Analog (26i) | 0.0186 | [10] |

Table 2: Anticancer Activity of Indanone Derivatives

| Compound Class | Cell Line | Compound Example | IC50 (nM) | Reference |

| 2-Benzylidene-1-indanones | MCF-7 (Breast) | Various | 10 - 880 | [10] |

| 2-Benzylidene-1-indanones | HCT (Colon) | Various | 10 - 880 | [10] |

| 2-Benzylidene-1-indanones | THP-1 (Leukemia) | Various | 10 - 880 | [10] |

| 2-Benzylidene-1-indanones | A549 (Lung) | Various | 10 - 880 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11]

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

96-well microplate and a microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and the positive control in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations. Include wells for a negative control (enzyme and buffer only) and a positive control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of the color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of test compounds for the dopamine D2 receptor.[8]

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor

-

A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

-

Unlabeled test compounds and a known D2 receptor ligand for non-specific binding determination (e.g., haloperidol)

-

Glass fiber filters and a cell harvester

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Incubation Setup: In test tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

-

Total and Non-specific Binding: Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled D2 ligand).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds and a positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates and a microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptor agonists, such as certain hydroxy-indane derivatives, activate a G-protein coupled receptor (GPCR) signaling cascade.[9] Activation of the D2 receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase.[9] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger, leading to downstream cellular effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Amino-2-indanol | C9H11NO | CID 139034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of PD 81723, a Positive Allosteric Modulator of the Adenosine A1 Receptor

Note to the Reader: Initial searches for the mechanism of action of "4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid" did not yield significant pharmacological data. However, the structurally distinct compound, PD 81723 , is a well-characterized molecule with a clear mechanism of action relevant to researchers in drug development. This guide will focus on the in-depth pharmacology of PD 81723.

PD 81723 is a notable small molecule that functions as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). Its unique mechanism of action, which involves both agonist-dependent and -independent effects, has made it a valuable tool for studying A1AR pharmacology and a potential lead for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms of PD 81723, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Allosteric Modulation of the Adenosine A1 Receptor

PD 81723, a 2-amino-3-benzoylthiophene derivative, enhances the function of the A1AR by binding to a site topographically distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] This allosteric modulation results in a potentiation of the receptor's response to agonists. The primary effects of PD 81723 can be categorized as follows:

-

Enhanced Agonist Affinity and Binding: PD 81723 increases the affinity of agonists for the A1AR. This is achieved by stabilizing a conformation of the receptor that is more favorable for agonist binding. In membranes from CHO cells stably expressing the human A1AR, 20 µM of PD 81723 caused a 2.44-fold increase in the potency of the agonist R-N6-phenylisopropyladenosine (R-PIA).[1] Furthermore, it led to a 3-fold increase in the fraction of receptors in a high-affinity, G-protein-coupled state.[1]

-

Prolonged Agonist Residence Time: PD 81723 increases the half-life (t½) of agonist dissociation from the receptor. Specifically, a 1.5-fold increase in the t1/2 for the dissociation of the agonist ¹²⁵I-ABA was observed.[1] This prolonged binding of the agonist leads to a sustained downstream signal.

-

Stabilization of the Receptor-G-Protein Complex: The allosteric modulation by PD 81723 stabilizes the interaction between the A1AR and its cognate G proteins (Gi/o).[1] This is evidenced by a 2.2-fold increase in the concentration of GTPγS required to half-maximally uncouple the receptor-G-protein complexes.[1]

-

Inhibition of Adenylyl Cyclase: The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. PD 81723 enhances this inhibitory effect. In intact CHO cells expressing the A1AR, PD 81723 increased the potency of R-PIA to decrease forskolin-stimulated cAMP accumulation by 3.3-fold.[1] Interestingly, PD 81723 also exhibits a direct inhibitory effect on adenylyl cyclase, independent of the A1AR, by binding at or near the forskolin-binding site on the catalytic unit of the enzyme.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of PD 81723.

Table 1: Effects of PD 81723 on Adenosine A1 Receptor Binding and G-Protein Coupling

| Parameter | Fold Change | Concentration of PD 81723 | Experimental System |

| R-PIA Potency | 2.44-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |

| High-Affinity Receptor Fraction | 3-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |

| ¹²⁵I-ABA Dissociation t1/2 | 1.5-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |

| GTPγS for Uncoupling | 2.2-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |

Table 2: Effects of PD 81723 on Adenylyl Cyclase Activity

| Condition | IC50 of PD 81723 | Cell Type |

| Forskolin-stimulated AC | 5 µM | CHO-A1 cells |

| Forskolin-stimulated AC | 10 µM | CHO cells (non-transfected) |

| Basal AC Inhibition | 49% inhibition at 30 µM | CHO cells (non-transfected) |

| Basal AC Inhibition | 82% inhibition at 30 µM | CHO-A1 cells |

| Cholera Toxin-stimulated AC | ~90% inhibition at 30 µM | CHO and CHO-A1 cells |

| Pertussis Toxin-stimulated AC | 77% inhibition at 30 µM | CHO cells (non-transfected) |

| Pertussis Toxin-stimulated AC | 86% inhibition at 30 µM | CHO-A1 cells |

| [³H]forskolin Displacement | 96 µM | Purified rat liver AC |

Experimental Protocols

The following are representative protocols for experiments used to characterize the mechanism of action of PD 81723.

1. Radioligand Binding Assays

-

Objective: To determine the effect of PD 81723 on agonist and antagonist binding to the A1AR.

-

Materials:

-

Membranes from CHO cells stably expressing the human A1AR.

-

Radioligands: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX) as an antagonist and [¹²⁵I]N⁶-(3-iodo-4-aminobenzyladenosine) (¹²⁵I-ABA) as an agonist.

-

Agonist: R-N6-phenylisopropyladenosine (R-PIA).

-

PD 81723.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with the radioligand in the presence or absence of competing ligands (e.g., R-PIA) and varying concentrations of PD 81723.

-

After incubation (e.g., 60 minutes at 25°C), separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine changes in agonist affinity (Ki) and the fraction of high-affinity binding sites.

-

2. cAMP Accumulation Assays

-

Objective: To measure the effect of PD 81723 on the A1AR-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Intact CHO cells expressing the human A1AR.

-

Adenosine deaminase (to remove endogenous adenosine).

-

Forskolin (to stimulate adenylyl cyclase).

-

R-PIA.

-

PD 81723.

-

cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

Pre-incubate the cells with adenosine deaminase.

-

Treat the cells with varying concentrations of R-PIA and PD 81723.

-

Stimulate the cells with forskolin for a defined period (e.g., 15 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.

-

Construct dose-response curves to determine the effect of PD 81723 on the potency of R-PIA to inhibit cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of the Adenosine A1 Receptor modulated by PD 81723.

Caption: Experimental workflow for a cAMP accumulation assay.

References

The Indane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid conformation and the synthetic tractability to introduce diverse functionalities on both the aromatic and aliphatic rings provide a versatile platform for designing potent and selective therapeutic agents. This technical guide explores the significance of the indane core across various therapeutic areas, detailing the pharmacological data of key derivatives, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways and experimental workflows involved in their discovery and development.

Indane Derivatives in Neurodegenerative Diseases

The indane moiety is a cornerstone in the development of drugs for neurodegenerative disorders, most notably Alzheimer's and Parkinson's diseases. The structural rigidity of the indane nucleus allows for precise orientation of pharmacophoric groups to interact with specific biological targets.

Prominent Neuroprotective Indane Derivatives

One of the most successful examples is Donepezil , a reversible inhibitor of acetylcholinesterase (AChE) used in the symptomatic treatment of Alzheimer's disease.[1] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain.[2] Indanone derivatives have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathophysiology of several neurological disorders.[3] Inhibition of these enzymes can elevate the levels of neuroprotective neurotransmitters like norepinephrine, serotonin, and dopamine.[3]

Quantitative Data: Neuroprotective Indane Derivatives

| Compound | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |

| Donepezil | Acetylcholinesterase (AChE) | IC50: 14.8 nM | In vitro assay | [4] |

| Compound 9 (Indanone derivative) | Acetylcholinesterase (AChE) | IC50: 14.8 nM | In vitro assay | [4] |

| Compound 14 (Indanone derivative) | Acetylcholinesterase (AChE) | IC50: 18.6 nM | In vitro assay | [4] |

| Indantadol | Monoamine Oxidase (MAO) | Potent Inhibitor | In vitro assay | [5] |

| Indatraline | Amine Uptake Inhibitor | Potent Inhibitor | In vitro assay | [5] |

Signaling Pathway of Donepezil in Alzheimer's Disease

Donepezil's primary mechanism involves the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Beyond this, studies suggest that Donepezil may also modulate signaling pathways involved in neuroinflammation and amyloid-beta (Aβ) processing.[6] For instance, it has been shown to inhibit the NF-κB and MAPK signaling pathways, which are activated by Aβ and lead to neuroinflammation and apoptosis.[6]

Experimental Protocols: Neuroprotective Activity

This spectrophotometric assay is widely used to screen for AChE inhibitors.[7]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (indane derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound to each well.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and subsequently the IC50 value of the compound.

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B isoforms.[8]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Test compound (indane derivative)

-

Incubation buffer

-

LC-MS/MS system for analysis

Procedure:

-

Prepare various concentrations of the test compound.

-

Incubate the MAO-A or MAO-B enzyme with the test compound for a specific time.

-

Add the respective substrate (kynuramine or benzylamine) to initiate the enzymatic reaction.

-

Stop the reaction after a defined incubation period.

-

Analyze the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) using LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Indane Derivatives in Oncology

The indane scaffold is a versatile platform for the development of anticancer agents, targeting various oncogenic pathways.[9] Derivatives have been designed to inhibit key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, and to induce apoptosis in cancer cells.[10][11]

Prominent Anticancer Indane Derivatives

Several indane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer.[12] For instance, certain spiroisoxazoline derivatives of indanone have shown potent and selective COX-2 inhibitory activity and cytotoxicity against MCF-7 breast cancer cells.[13] Another study reported on a novel hybrid scaffold of benzophenone and indanone that exhibited significant cytotoxicity, with some derivatives showing dose-dependent cell cycle arrest at the S-phase in SKBR3 breast cancer cells.[11]

Quantitative Data: Anticancer Indane Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 9f (Spiroisoxazoline derivative) | COX-2 | 0.03 ± 0.01 | [13] |

| Compound 9f (Spiroisoxazoline derivative) | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [13] |

| E-methyl lead molecule 47 | SKBR3 (HER2+) | Potent Cytotoxicity | [12] |

| Compounds 45 and 49 | MCF7 (ER+) | Potent Cytotoxicity | [12] |

| Compound 49 | A549 (NSCLC) | Potent Cytotoxicity | [12] |

| ITH-6 | HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) | 0.41 ± 0.19 to 6.85 ± 1.44 | [14] |

Oncogenic Signaling Pathways Targeted by Indane Derivatives

Indane-based anticancer agents can interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For example, inhibition of COX-2 by indane derivatives can reduce the production of prostaglandins, which are involved in inflammation and cancer progression. Other derivatives may induce apoptosis by generating reactive oxygen species and downregulating anti-apoptotic proteins like Bcl-2.[15]

Experimental Protocols: Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (indane derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][16]

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer

-

Test compound (indane derivative)

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) measurement

Procedure:

-

In a reaction tube, mix the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound at various concentrations and pre-incubate.

-

Initiate the reaction by adding arachidonic acid and incubate at 37°C.

-

Stop the reaction by adding stannous chloride solution.

-

Measure the amount of PGE2 produced using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

Indane Derivatives in Infectious Diseases

The indane scaffold has also been incorporated into molecules with significant activity against various infectious agents, including viruses and bacteria.

Prominent Anti-infective Indane Derivatives

A notable example is Indinavir , an HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[3][17] Indinavir is a peptidomimetic inhibitor that binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[5][9] Additionally, various indane derivatives have been investigated for their antibacterial and antifungal activities.[18]

Quantitative Data: Anti-infective Indane Derivatives

| Compound | Target | Ki / EC50 | Organism/Assay Condition | Reference |

| Indinavir | HIV-1 Protease | Ki: 0.1 nM | In vitro enzyme assay | [5] |

| Indinavir | HIV-1 | EC50: 25-100 nM | In cell-based assays | [5] |

Mechanism of Action of Indinavir on HIV Protease

Indinavir acts as a competitive inhibitor of the HIV-1 protease.[5] It is designed to mimic the transition state of the natural peptide substrate of the enzyme. The hydroxyl group of indinavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the binding pocket.[5] This high-affinity binding blocks the access of the viral polyprotein substrate to the active site, thereby inhibiting its cleavage.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. benchchem.com [benchchem.com]

- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. scribd.com [scribd.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 18. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Synthetic Profile of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data for closely related compounds, including 4-hydroxyindane, 2,3-dihydro-1H-indene-2-carboxylic acid, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H |

| ~6.7 - 6.9 | Triplet | 1H | Ar-H |

| ~6.6 - 6.8 | Doublet | 1H | Ar-H |

| ~3.0 - 3.5 | Multiplet | 1H | CH (position 2) |

| ~2.8 - 3.2 | Multiplet | 4H | CH₂ (positions 1 & 3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | -COOH |

| ~155 - 160 | C-OH (aromatic) |

| ~140 - 145 | Quaternary Ar-C |

| ~135 - 140 | Quaternary Ar-C |

| ~125 - 130 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~45 - 50 | CH (position 2) |

| ~30 - 35 | CH₂ (positions 1 & 3) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 3600 - 3200 | Broad | O-H stretch (phenol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid/phenol) |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M - OH]⁺ |

| 133 | [M - COOH]⁺ |

| 115 | [M - COOH - H₂O]⁺ |

Experimental Protocols

A plausible synthetic route to this compound can be adapted from established procedures for similar indane derivatives. A potential method involves the catalytic hydrogenation of a corresponding indene-2-carboxylic acid precursor.

Synthesis of this compound

-

Step 1: Synthesis of 4-hydroxy-1H-indene-2-carboxylic acid (Precursor)

-

This precursor could potentially be synthesized via a Perkin or a similar condensation reaction from appropriate starting materials, such as a substituted benzaldehyde and a malonic acid derivative. The reaction conditions would likely involve a base catalyst and heat.

-

-

Step 2: Catalytic Hydrogenation

-

4-hydroxy-1H-indene-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Visualizations

The following diagrams illustrate the general synthetic workflow and the logical relationship of the spectroscopic methods used for characterization.

Caption: A generalized workflow for the synthesis of the target compound.

Caption: Logical flow from synthesis to structural confirmation via spectroscopy.

Chiral Properties of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral properties of 2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives. This class of molecules holds significant interest in medicinal chemistry and materials science due to the rigid, bicyclic scaffold that can be stereochemically controlled. The chirality at the C2 position of the indane ring system profoundly influences the biological activity and physicochemical properties of these compounds. This guide covers the synthesis of racemic and enantiopure forms, methods for chiral resolution, chiroptical characterization, and potential applications in drug development.

Synthesis of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives

The synthesis of the racemic 2,3-dihydro-1H-indene-2-carboxylic acid core can be achieved through various established organic chemistry methodologies. A common approach involves the cyclization of a suitable precursor, such as a substituted phenylpropionic acid. For instance, the synthesis of cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid has been reported via the hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid over a palladium on carbon catalyst.

A general synthetic pathway to the core structure is outlined below:

Caption: General synthetic workflow for racemic 2,3-dihydro-1H-indene-2-carboxylic acid derivatives.

Chiral Resolution of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives

The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating the stereospecific biological activity. The most common methods for chiral resolution of carboxylic acids are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve one equivalent of racemic 2,3-dihydro-1H-indene-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1S,2R)-(+)-1-amino-2-indanol.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to yield the enantiopure carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by measuring the specific rotation.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), is often effective for the separation of chiral carboxylic acids.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase separations, a mixture of water (with a buffer) and acetonitrile or methanol is used.

-

Detection: UV detection is commonly employed, monitoring at a wavelength where the indane chromophore absorbs (typically around 254 nm).

-

Optimization: The separation efficiency can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Chiroptical Properties

Table 1: Chiroptical Properties of Chiral Molecules

| Property | Description | Measurement Technique |

| Specific Rotation ([(\alpha)]D) | The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) by a solution of the compound at a specific concentration and path length. It is a characteristic physical constant for a chiral molecule. | Polarimetry |

| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. | CD Spectroscopy |

Biological Activity and Signaling Pathways

The biological activity of chiral molecules is often highly stereospecific, as the enantiomers can interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active or even responsible for undesirable side effects (the distomer).

While specific biological activity data and the signaling pathways modulated by the chiral derivatives of 2,3-dihydro-1H-indene-2-carboxylic acid are not extensively documented in the public domain, the indane scaffold is present in a number of biologically active compounds. For example, certain indane derivatives have been investigated for their potential as anti-inflammatory agents, neuroprotective agents, and ligands for various receptors.

The evaluation of the biological activity of the individual enantiomers of 2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives would be a crucial step in any drug discovery program. This would typically involve in vitro assays to determine their potency and selectivity against a panel of relevant biological targets, followed by in vivo studies to assess their efficacy and pharmacokinetic properties.

Caption: Logical relationship in the chiral drug discovery process.

Conclusion

The chiral properties of 2,3-dihydro-1H-indene-2-carboxylic acid derivatives are of significant importance for their potential applications in drug development and materials science. While the synthesis of the racemic core is well-established, the resolution of the enantiomers is a critical step to unlock their full potential. This guide has provided an overview of the key methodologies for synthesis and chiral separation, along with the principles of chiroptical characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of the individual enantiomers of this promising class of molecules.

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation in Indanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone and its derivatives are crucial structural motifs in a multitude of biologically active compounds, exhibiting properties ranging from antiviral and anti-inflammatory to anticancer and neuroprotective.[1] The intramolecular Friedel-Crafts acylation is a robust and extensively utilized method for constructing the 1-indanone core.[1][2] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride counterparts, facilitated by a Lewis or Brønsted acid catalyst.[1] The selection of starting material, catalyst, and reaction conditions critically influences the yield and purity of the resulting indanone.

Two primary pathways are commonly employed for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation:

-

Direct Cyclization of 3-Arylpropionic Acids: This one-step method is considered more environmentally benign as it generates water as the sole byproduct.[1][3] However, it often necessitates harsh reaction conditions, including high temperatures and potent acid catalysts.[1]

-

Cyclization of 3-Arylpropionyl Chlorides: This two-step approach first involves the conversion of the carboxylic acid to the more reactive acyl chloride, which subsequently undergoes cyclization under milder conditions.[1] While generally more efficient, this route produces corrosive byproducts.[1]

Reaction Mechanism and Workflow

The fundamental mechanism of the intramolecular Friedel-Crafts acylation for 1-indanone synthesis proceeds through the formation of an acylium ion electrophile. This electrophile then undergoes an electrophilic aromatic substitution on the tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone.[1]

Caption: General workflows for indanone synthesis.

Data Presentation: Comparison of Catalytic Systems